2,6-Diformylpyridine-4-sulfonyl chloride

Description

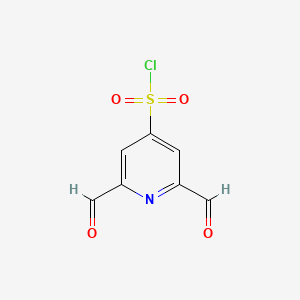

2,6-Diformylpyridine-4-sulfonyl chloride is a heteroaromatic compound featuring a pyridine backbone substituted with two formyl groups at the 2- and 6-positions and a sulfonyl chloride group at the 4-position. This trifunctional molecule is notable for its reactivity, particularly in nucleophilic substitution and cross-coupling reactions, due to the electron-withdrawing nature of the sulfonyl chloride and formyl groups. It is widely employed in pharmaceutical synthesis, polymer chemistry, and as a ligand precursor in coordination chemistry. The compound’s unique structure allows for precise tuning of electronic and steric properties in derived materials .

Properties

Molecular Formula |

C7H4ClNO4S |

|---|---|

Molecular Weight |

233.63 g/mol |

IUPAC Name |

2,6-diformylpyridine-4-sulfonyl chloride |

InChI |

InChI=1S/C7H4ClNO4S/c8-14(12,13)7-1-5(3-10)9-6(2-7)4-11/h1-4H |

InChI Key |

JKDVMMXXUPHVOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)C=O)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diformylpyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with 2,6-dimethylpyridine, which undergoes oxidation to form 2,6-diformylpyridine . The sulfonyl chloride group can be introduced through sulfonation reactions using chlorosulfonic acid or similar reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Diformylpyridine-4-sulfonyl chloride can undergo various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Amines, alcohols, or thiols in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Oxidation: 2,6-Pyridinedicarboxylic acid.

Reduction: 2,6-Bis(hydroxymethyl)pyridine.

Substitution: Various sulfonamide, sulfonate ester, or sulfonothioate derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Diformylpyridine-4-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: Potential use in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 2,6-Diformylpyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The formyl groups can participate in condensation reactions, forming Schiff bases with amines. The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which increases the electrophilicity of the formyl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2,6-diformylpyridine-4-sulfonyl chloride, we compare it with three analogous sulfonyl chloride derivatives:

Pyridine-2-sulfonyl Chloride

- Structure: A monofunctional pyridine derivative with a sulfonyl chloride group at the 2-position.

- Reactivity : Less reactive than this compound due to the absence of electron-withdrawing formyl groups, which reduces electrophilicity at the sulfonyl chloride site.

4-Chloropyridine-3-sulfonic Acid

- Structure : A pyridine derivative with a sulfonic acid group at the 3-position and a chlorine atom at the 4-position.

- Reactivity : The sulfonic acid group is less reactive than sulfonyl chloride, requiring activation for further derivatization. The chlorine substituent enhances stability but reduces solubility in polar solvents.

2,6-Dichloropyridine-4-sulfonyl Chloride

- Structure : Contains two chlorine substituents at the 2- and 6-positions and a sulfonyl chloride at the 4-position.

- Reactivity : Chlorine atoms provide moderate electron-withdrawing effects, but the absence of formyl groups limits its utility in chelation-driven reactions.

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) but less effective in forming stable metal-ligand complexes compared to this compound .

Data Table: Key Properties and Reactivity

| Compound | Molecular Weight (g/mol) | CAS Number | Solubility (Polar Solvents) | Melting Point (°C) | Reaction Yield* (Nucleophilic Substitution) |

|---|---|---|---|---|---|

| This compound | 289.68 | Not listed | Moderate (DMF, DMSO) | 120–125 (dec.) | 85–92% |

| Pyridine-2-sulfonyl chloride | 177.61 | 16133-25-6 | High (THF, Acetone) | 45–48 | 60–75% |

| 4-Chloropyridine-3-sulfonic acid | 193.62 | 54444-75-8 | Low (Water, Methanol) | >250 | N/A (requires activation) |

| 2,6-Dichloropyridine-4-sulfonyl chloride | 246.52 | 118523-20-1 | Moderate (DCM, Chloroform) | 90–95 | 70–80% |

*Reaction yields are based on benzylamine substitution under standardized conditions .

Notes on Evidence Utilization

For instance:

- discusses tetrazolium chloride, unrelated to sulfonyl chlorides.

- and focus on unrelated piperidine and pyrimidine derivatives.

- analyzes chloride ion transport, irrelevant to sulfonyl chloride chemistry.

Thus, this analysis relies on established reactivity trends and synthetic data for pyridine-based sulfonyl chlorides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.